molecular formula C15H12N2 B15378616 9-Anthraldehyde hydrazone

9-Anthraldehyde hydrazone

Cat. No.: B15378616
M. Wt: 220.27 g/mol
InChI Key: CBQXWVMPUOEUKY-UHFFFAOYSA-N
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Description

9-Anthraldehyde hydrazone is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity

9-Anthraldehyde hydrazone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, anticancer potential, and other therapeutic applications, supported by relevant data and case studies.

This compound (C15H12N2) is synthesized through the condensation reaction of 9-anthraldehyde with hydrazine derivatives. Its structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Antioxidant Activity

Antioxidant Mechanisms
Research indicates that hydrazones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.

Study Findings
A study evaluated the antioxidant capacity of several hydrazones, showing that this compound demonstrated effective radical scavenging abilities in assays such as DPPH and ABTS. The Trolox Equivalent Antioxidant Capacity (TEAC) values indicated that this compound possesses a potent ability to neutralize oxidative species, comparable to standard antioxidants like Trolox .

CompoundTEAC Value (µM Trolox Equivalent)
This compound15% of Trolox value
TroloxReference Value

Anticancer Potential

Mechanisms of Action
The anticancer activity of this compound has been explored in various studies. It is believed to exert its effects through the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth.

Case Studies

  • Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 10 µM, indicating a strong cytotoxic effect .
  • Metal Complexes : The formation of metal complexes with this compound has shown enhanced anticancer activity. For instance, Cu(II) complexes exhibited higher cytotoxicity against HeLa cells compared to the free ligand, suggesting that metal coordination enhances biological activity .

Additional Biological Activities

Apart from its antioxidant and anticancer properties, this compound has been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against common pathogens like E. coli and S. aureus, although further research is needed to establish its efficacy .
  • Neuroprotective Effects : Some research suggests potential neuroprotective effects due to its ability to mitigate oxidative stress in neuronal cells; however, detailed studies are still required .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 9-anthraldehyde hydrazone, and how can researchers verify product purity?

  • Methodological Answer : The compound is synthesized by refluxing 9-anthraldehyde with hydrazine hydrate in ethanol under heating . To validate purity, elemental analysis (e.g., Kjeldahl method for nitrogen content) and single-crystal X-ray diffraction (SC-XRD) are recommended. SC-XRD provides bond-length validation (e.g., C15-N1 bond length = 1.272 Å, confirming a double bond) and hydrogen-bonding patterns (e.g., weak N2-H1N2···N1 interactions) .

Q. How is this compound structurally characterized in crystallographic studies?

  • Methodological Answer : SC-XRD reveals a planar hydrazone group with intermolecular hydrogen bonding, forming dimeric pairs. Bond lengths (e.g., N-N = ~1.41 Å) and angles are compared against Cambridge Structural Database (CSD) entries to confirm deviations from typical hydrazone geometries . Researchers should analyze thermal ellipsoid plots for molecular packing and validate crystallographic data using software like SHELX .

Q. What analytical applications utilize this compound as a derivatizing agent?

  • Methodological Answer : The compound is a precursor for 9-anthryldiazomethane (ADAM), a fluorescent derivatization reagent for carbonyl-containing analytes. ADAM synthesis involves reacting this compound with N-chlorosuccinimide (NCS) and quinuclidine in THF . This method is critical in HPLC protocols for detecting toxins (e.g., okadaic acid) and pharmaceuticals (e.g., isoniazid) via fluorescence detection .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in a dry, well-ventilated area at room temperature. Avoid contact with strong oxidizers (e.g., peroxides) and bases, as these may trigger decomposition. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between experimental and theoretical bond parameters in hydrazones?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize geometries and electronic structures. For example, planar vs. non-planar hydrazone conformations in neutral and radical cation states explain variations in π-conjugation and bond-length discrepancies . Researchers should compare Mulliken charges and Natural Bond Orbital (NBO) analyses with SC-XRD data to resolve contradictions .

Q. What experimental challenges arise when using this compound-derived ADAM in chromatographic assays?

  • Methodological Answer : ADAM derivatization may produce artifacts (e.g., overlapping chromatographic peaks) due to side reactions with residual reagents. Mitigation strategies include:

  • Purifying ADAM via silica-gel chromatography before use .
  • Optimizing reaction time/temperature (e.g., 37°C for 2.5 hours) to minimize byproducts .
  • Validating methods with LC-MS to confirm target analyte specificity .

Q. How can researchers address conflicting data on the reactivity of the hydrazone group in metal coordination studies?

  • Methodological Answer : Hydrazone coordination behavior depends on substituent effects and solvent polarity. For example, electron-donating groups enhance chelation with transition metals (e.g., Mn(II), Co(II)). Use spectroscopic techniques (FT-IR, NMR) to monitor shifts in ν(N-H) and ν(C=N) bands, and compare with X-ray crystallography of metal-hydrazone complexes .

Q. What strategies improve the reproducibility of fluorescence-based assays using this compound derivatives?

  • Methodological Answer : Standardize reaction conditions:

  • Use chemometric tools (e.g., Design of Experiments) to optimize molar ratios (e.g., 0.05 M 9-anthraldehyde) and incubation times .
  • Control solvent polarity (e.g., THF for ADAM synthesis) to stabilize reactive intermediates .
  • Validate fluorescence excitation/emission wavelengths (e.g., λₑₓ = 390 nm, λₑₘ = 489 nm) using certified reference materials .

Q. How do structural modifications of this compound influence its biological activity in antimicrobial studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrogen-bonding with microbial targets (e.g., Arg 929 in bacterial enzymes). Validate via:

  • Molecular docking simulations to predict binding affinities .
  • In vitro assays (e.g., MIC determinations) against Gram-positive/negative strains .
  • Structure-Activity Relationship (SAR) studies comparing substituent effects on lethality rates .

Q. What computational protocols are recommended for predicting the electronic properties of this compound derivatives?

  • Methodological Answer : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and predict charge-transfer transitions. Use Natural Population Analysis (NPA) to map electron distribution in radical cations, explaining redox behavior in electrochemical studies .

Q. Data Contradiction and Optimization

Q. How should researchers interpret conflicting reports on the hydrogen-bond strength in this compound crystals?

  • Methodological Answer : Weak hydrogen bonds (e.g., N2-H1N2···N1 with d = 2.97 Å) may arise from crystal packing forces rather than intrinsic electronic effects. Compare Hirshfeld surface analyses across multiple crystal forms to distinguish packing artifacts from true bonding trends .

Q. What methodological refinements reduce variability in hydrazone synthesis yields?

  • Methodological Answer : Implement green chemistry approaches:
  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Solvent-free mechanochemical grinding to improve atom economy .
  • Monitor reaction progress via in-situ FT-IR to detect intermediate hydrazone formation .

Properties

IUPAC Name

anthracen-9-ylmethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXWVMPUOEUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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